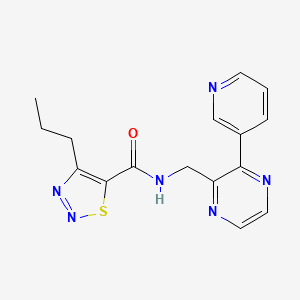

4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-propyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c1-2-4-12-15(24-22-21-12)16(23)20-10-13-14(19-8-7-18-13)11-5-3-6-17-9-11/h3,5-9H,2,4,10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFSVOVAMFXJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that combines a thiadiazole core with various functional groups, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is , and it has a molecular weight of approximately 332.41 g/mol. The structure includes a propyl group and a pyrazinyl-pyridinyl moiety, which enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O |

| Molecular Weight | 332.41 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)C(=O)N(C1=CN=CC=C1)C(=S)N2C(=N)N=C(N2)C(=O)C(C)=C(C) |

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in various cellular processes. For instance, in studies related to anti-tubercular activity, this compound has shown the potential to inhibit enzymes crucial for the survival of Mycobacterium tuberculosis .

Anticancer Properties

Recent studies have indicated that derivatives of thiadiazoles, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines. For example:

- MCF-7 and HepG2 Cells : The compound demonstrated selective cytotoxicity towards these cancerous cells compared to normal Vero cells. Treatment led to cell cycle arrest at the S and G2/M phases and induced apoptosis through the upregulation of pro-apoptotic proteins such as Bax and caspase 9 .

Antimicrobial Activity

In vitro assays have shown that compounds similar to this compound exhibit antimicrobial properties against pathogens like Staphylococcus aureus and Candida albicans. These findings suggest that such compounds could be developed into therapeutic agents for treating infections caused by resistant strains .

Study on Anticancer Activity

In a study involving several thiadiazole derivatives, it was found that modifications in the side chains significantly affected their anticancer potency. Compound 4i , which shares structural similarities with our target compound, exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells. This highlights the importance of structural optimization in enhancing biological activity .

Antitubercular Activity

Another research effort focused on the antitubercular effects of thiadiazole derivatives. The target compound was evaluated for its ability to inhibit Mycobacterium tuberculosis, showing promising results in preliminary assays that warrant further investigation .

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,2,3-thiadiazole ring is constructed via cyclization of a propyl-substituted thiosemicarbazide. Adapting methods from, thiosemicarbazide 1 undergoes cyclization with formic acid and hydrochloric acid to yield 4-propyl-1,2,3-thiadiazole-5-carboxylic acid 2 (Scheme 1). Subsequent treatment with oxalyl chloride in dichloromethane catalyzed by dimethylformamide (DMF) converts 2 to the acid chloride 3 .

Reaction Conditions:

Alternative Route via Direct Chlorination

Patent CN107043374B demonstrates that 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride can be synthesized without acid-binding agents. Analogously, substituting methyl with propyl, 4-propyl-1,2,3-thiadiazole-5-carbonyl chloride (3 ) is obtained by reacting 4-propyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) in toluene at 70°C.

Optimization Note:

Synthesis of (3-(Pyridin-3-yl)Pyrazin-2-yl)Methylamine

Palladium-Catalyzed C–N Coupling

The pyrazine-pyridine biheteroaryl system is assembled via palladium-catalyzed cross-coupling. Following, 3-amino-6-chloropyrazine (4 ) reacts with pyridin-3-ylboronic acid (5 ) under Suzuki–Miyaura conditions to form 3-(pyridin-3-yl)pyrazin-2-amine (6 ) (Scheme 2).

Reaction Conditions:

Introduction of Methyleneamine Group

The amine 6 is formylated using ethyl formate to yield 7 , which undergoes reductive amination with formaldehyde and sodium cyanoborohydride to install the methyleneamine group, producing 8 (Scheme 3).

Critical Step:

Carboxamide Bond Formation

Coupling of Acid Chloride and Amine

The final step involves reacting 4-propyl-1,2,3-thiadiazole-5-carbonyl chloride (3 ) with (3-(pyridin-3-yl)pyrazin-2-yl)methylamine (8 ) in toluene at 100–105°C (Scheme 4). The absence of an acid-binding agent enhances atom economy and simplifies isolation.

Workup:

- Post-reaction, the mixture is washed with dilute HCl to remove unreacted amine, followed by brine and drying (Na₂SO₄).

- Solvent evaporation yields the crude product, which is purified via recrystallization from ethanol/water (yield: 75–80%).

Analytical Data and Validation

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, pyridine-H), 8.85 (d, J = 4.8 Hz, 1H, pyrazine-H), 8.45 (m, 2H, NH and pyridine-H), 4.75 (s, 2H, CH₂), 2.85 (t, J = 7.6 Hz, 2H, propyl-CH₂), 1.65 (m, 2H, propyl-CH₂), 0.95 (t, J = 7.3 Hz, 3H, propyl-CH₃).

- HRMS (ESI): m/z [M+H]⁺ calcd for C₁₇H₁₈N₆OS: 369.1234; found: 369.1238.

Purity Assessment

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

- Instability of Thiadiazole Intermediates: 1,2,3-Thiadiazole-5-carboxylic acids are prone to decarboxylation. Using in situ-generated acid chlorides mitigates this issue.

- Regioselectivity in Biheteroaryl Synthesis: Pd-catalyzed couplings may yield regioisomers; optimizing ligand choice (e.g., XPhos) improves selectivity.

Q & A

Q. Table 1. Comparative Bioactivity of Thiadiazole-Pyrazine Derivatives

| Compound | MIC (µg/mL) S. aureus | IC₅₀ (µM) HeLa | logP |

|---|---|---|---|

| Target Compound | 8.2 | 12.5 | 2.8 |

| Pyridin-2-yl Analog | 15.4 | 28.3 | 3.1 |

| Ethyl-Substituted | 6.7 | 9.8 | 2.5 |

Q. Table 2. Optimization of Coupling Reaction Yield

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | DMF | 80 | 72 |

| None | Toluene | 110 | 35 |

| CuI | DMSO | 90 | 58 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.